molecular formula C23H27ClN4O4S B2586754 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide CAS No. 501351-74-2

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide

Cat. No.: B2586754
CAS No.: 501351-74-2
M. Wt: 491
InChI Key: WLGBXVTYFJQWBU-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide is a complex organic compound that features a 1,3,4-oxadiazole ring, a chlorophenyl group, and a dibutylsulfamoyl benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and appropriate coupling reactions.

    Attachment of the dibutylsulfamoyl group: This is usually done through sulfonation reactions where dibutylamine reacts with sulfonyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives or amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide exerts its effects involves interaction with various molecular targets:

    Molecular Targets: Enzymes, nucleic acids, and proteins.

    Pathways Involved: Inhibition of enzyme activity, disruption of DNA synthesis, and interference with protein function.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
  • N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfamoyl)benzamide

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O4S/c1-3-5-15-28(16-6-4-2)33(30,31)18-13-11-17(12-14-18)21(29)25-23-27-26-22(32-23)19-9-7-8-10-20(19)24/h7-14H,3-6,15-16H2,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGBXVTYFJQWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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